molecular formula C19H20N2O4S B2681639 N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421517-45-4

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2681639
CAS No.: 1421517-45-4
M. Wt: 372.44
InChI Key: BSDLGYDAAAETBK-UHFFFAOYSA-N
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Description

N1-((4-Hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework combining a chroman moiety and a methylthio-substituted aromatic ring.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26-16-9-5-3-7-14(16)21-18(23)17(22)20-12-19(24)10-11-25-15-8-4-2-6-13(15)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLGYDAAAETBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, appropriate solvents and catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide with structurally related compounds from the evidence:

Substituent Analysis

Compound Name (Reference) N1 Substituent N2 Substituent Key Features
Target Compound 4-Hydroxychroman-4-ylmethyl 2-(Methylthio)phenyl Combines antioxidant chroman with sulfur-containing aryl group; potential dual functionality.
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (, Compound 15) 4-Chlorophenyl Thiazole-pyrrolidine hybrid Thiazole ring enhances antiviral activity; chlorophenyl improves binding to hydrophobic pockets.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (, Compound 17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups increase solubility; phenethyl chain may modulate cytochrome P450 interactions.
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (, Compound 23) 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl Halogenated aryl group enhances metabolic stability; fluorination improves bioavailability.

Physicochemical Properties

Property Target Compound , Compound 13 , Compound 9
Molecular Weight ~400–450 g/mol 478.14 g/mol ~450 g/mol
LogP (Predicted) ~3.5–4.0 3.8 2.9
Melting Point Not reported 186–187 °C (Compound 9) 186–187 °C (Compound 9)
Synthetic Yield Not reported 36% (Compound 13) 90% (Compound 9)

Key Research Findings

Structural Flexibility : The oxalamide scaffold tolerates diverse substituents, enabling tailored bioactivity. For example, halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance antiviral potency, while methoxy groups ( ) improve solubility.

Synthetic Challenges : Steric hindrance from bulky substituents (e.g., chroman or thiazole groups) often reduces yields (<50% in vs. 90% in ).

Biological Correlations : Sulfur-containing groups (methylthio, thioxo) are linked to antimicrobial and redox-modulating effects ( ).

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